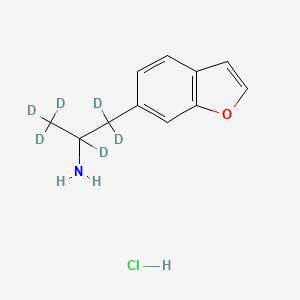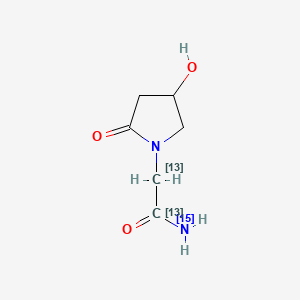
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a deuterated analog of the drug known as 6-APB, which is a psychoactive substance with stimulant and entactogenic effects. However,
Wirkmechanismus
The exact mechanism of action of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride is not fully understood. However, it is believed to act as a serotonin and dopamine releaser, similar to other psychoactive substances such as MDMA. This results in increased levels of these neurotransmitters in the brain, leading to the observed effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has a number of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, it has been shown to have effects on heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride in lab experiments is its deuterated nature. This can be useful in certain types of experiments, such as those involving NMR spectroscopy, where deuterated compounds can provide better resolution and sensitivity. However, one limitation is the limited availability of the compound, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride. One area of interest is its potential as a treatment for depression and anxiety disorders in humans. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects on neurotransmitter systems and the HPA axis. Finally, there is potential for the development of new deuterated analogs of other psychoactive substances, which could provide new insights into the mechanisms of these compounds and their potential therapeutic properties.
Synthesemethoden
The synthesis of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride involves the deuteration of the corresponding non-deuterated compound, 6-APB. This process can be achieved using deuterated reagents and solvents, such as deuterated methanol or deuterated acetic acid. The resulting compound is then purified using various methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride has been studied for its potential therapeutic properties in various fields of research. One area of interest is its potential as a treatment for depression and anxiety disorders. Studies have shown that 6-APB, the non-deuterated analog of 1-(1-Benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride, has antidepressant and anxiolytic effects in animal models.
Eigenschaften
IUPAC Name |
1-(1-benzofuran-6-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9;/h2-5,7-8H,6,12H2,1H3;1H/i1D3,6D2,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEWOTOLPKNSPE-WHYQSJAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC2=C(C=C1)C=CO2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858017 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346600-35-8 |
Source


|
| Record name | 1-(1-Benzofuran-6-yl)(~2~H_6_)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90858017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5(8H)-one](/img/structure/B583975.png)









![2H-Oxireno[3,4]cyclobut[1,2-b]indole(9CI)](/img/no-structure.png)
